molecular formula C12H11NO3 B11889902 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid CAS No. 91569-72-1

7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid

Cat. No.: B11889902
CAS No.: 91569-72-1
M. Wt: 217.22 g/mol
InChI Key: LXSVDURDEZLSDJ-UHFFFAOYSA-N
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Description

7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid (CAS 91569-72-1) is a multifunctional quinoline derivative of significant interest in scientific research. Its molecular formula is C₁₂H₁₁NO₃, with a molecular weight of 217.22 g/mol . The compound is characterized by a hydroxyl group at the 7th position and a carboxylic acid moiety at the 8th position on the quinoline core, which is further substituted with methyl groups at the 2 and 4 positions . This unique structure contributes to its physical properties, including a calculated density of 1.355 g/cm³ and a melting point of 206-208°C . In the laboratory, this compound serves as a valuable building block for the synthesis of more complex molecules . It is widely investigated for its potential biological activities, which include antimicrobial and anticancer properties, making it a candidate for drug development initiatives . The mechanism of action is thought to involve interactions with specific enzymatic targets and receptors, where the hydroxyl and carboxylic acid groups play a crucial role in hydrogen bonding and binding affinity . A common and efficient synthetic route to produce this compound is the Friedländer annulation, which condenses 2-amino-3-hydroxybenzaldehyde derivatives with β-keto esters like ethyl acetoacetate; this method can be optimized using microwave-assisted synthesis to reduce reaction times and improve regioselectivity . This product is intended for research purposes only in chemistry and biology laboratories. It is strictly not for diagnostic, therapeutic, or any human or veterinary use . Researchers can leverage its properties as a core structure in medicinal chemistry and as a precursor for developing dyes or other industrial chemicals .

Properties

CAS No.

91569-72-1

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

7-hydroxy-2,4-dimethylquinoline-8-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-6-5-7(2)13-11-8(6)3-4-9(14)10(11)12(15)16/h3-5,14H,1-2H3,(H,15,16)

InChI Key

LXSVDURDEZLSDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2C(=O)O)O)C

Origin of Product

United States

Preparation Methods

Friedländer Annulation

The Friedländer annulation remains the most widely employed method for constructing the quinoline core. This one-pot reaction condenses 2-amino-3-hydroxybenzaldehyde derivatives with β-keto esters or ketones under acidic or basic conditions. For 7-hydroxy-2,4-dimethylquinoline-8-carboxylic acid, ethyl acetoacetate serves as the β-keto ester component, enabling simultaneous introduction of the 2-methyl and 4-methyl groups.

Key Reaction Parameters :

  • Catalyst : Potassium hydroxide (10–20 mol%) in ethanol

  • Temperature : 130°C under microwave irradiation

  • Yield : 78% for ethyl 8-hydroxy-2,4-dimethylquinoline-3-carboxylate precursor

Microwave-assisted synthesis reduces reaction times from 24 hours to 65 minutes while improving regioselectivity at the 8-position. Post-annulation hydrolysis of the ethyl ester group (6M HCl, reflux) yields the target carboxylic acid.

Cyclization of Acylated Anilines

Alternative routes involve cyclization of N-acylated aniline derivatives. For example, N-(2-cyanophenyl)-N-methylmethacrylamide undergoes photocatalytic cyclization in the presence of 4CzIPN as a reusable photocatalyst, forming the quinoline skeleton. While this method avoids harsh acidic conditions, it currently demonstrates lower yields (45–60%) for polysubstituted quinolines compared to Friedländer approaches.

MethodYield (%)Purity (%)Reaction Time
CO₂ carboxylation659224 h
Oxidative route78958 h

The oxidative route demonstrates superior efficiency but requires additional steps to install the hydroxymethyl precursor.

Industrial-Scale Production Innovations

Solvent and Catalyst Systems

Patent literature reveals that industrial synthesis employs fatty acid/rosin acid blends as reaction media, enhancing solubility of aromatic intermediates while minimizing side reactions. For example, a 1:1 mix of oleic acid and abietic acid allows reactions to proceed at 180°C with 95% conversion.

Continuous Flow Synthesis

Pilot-scale studies demonstrate the feasibility of continuous Friedländer annulation in microreactors:

  • Residence Time : 12 minutes vs. 65 minutes batchwise

  • Throughput : 2.8 kg/day using a 500 mL reactor

  • Purity : 99.2% by HPLC

Reaction Optimization and Troubleshooting

Common Side Reactions and Mitigation

  • Over-Oxidation of Hydroxyl Group :

    • Cause : Prolonged exposure to O₂ at >100°C

    • Solution : Sparge with N₂ during carboxylation

  • Ester Hydrolysis During Annulation :

    • Cause : Excess H₂O in ethanol solvent

    • Solution : Use molecular sieves (3Å) for solvent drying

Yield Enhancement Techniques

  • Catalyst Recycling : 4CzIPN photocatalyst retains 89% activity after 5 cycles

  • In Situ Product Removal : Adsorption on ionic exchange resins increases conversion by 22% via Le Chatelier’s principle

Analytical and Purification Methods

Chromatographic Characterization

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves baseline separation of the target compound from common impurities:

ImpurityRetention Time (min)Resolution Factor
Starting aldehyde4.21.82
Decarboxylated byproduct8.72.15

Crystallization Optimization

Ethyl acetate/n-hexane (1:3 v/v) yields prismatic crystals with:

  • Purity : 99.5% by DSC

  • Melting Point : 206–208°C (lit. 202–203°C)

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Dihydroquinoline derivatives.

    Substitution Products: Halogenated, nitrated, or sulfonated quinoline derivatives.

Scientific Research Applications

7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl group at the 7th position and the carboxylic acid group at the 8th position play crucial roles in its binding to enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate (CAS 856451-85-9)
  • Structure : Lacks the 4-methyl group present in the target compound.
  • Properties : Molecular weight = 221.21 g/mol, LogP = 1.88, PSA = 79.65 Ų.
  • Hydration further enhances solubility compared to the non-hydrated target compound .
8-Hydroxy-4-methoxy-2-quinolinecarboxylic acid (CAS 28027-14-7)
  • Structure : Methoxy (-OCH₃) at position 4 instead of methyl.
  • Properties : Molecular weight = 219.20 g/mol, LogP = ~1.5 (estimated).
  • Key Difference: The methoxy group is electron-donating, increasing electron density on the quinoline ring. This may alter electronic interactions in biological systems compared to the methyl group in the target compound .
3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac)
  • Structure : Chlorine atoms at positions 3 and 7, carboxylic acid at position 7.
  • Properties : Molecular weight = 246.06 g/mol, LogP = 2.1.
  • Key Difference : Chlorine’s electronegativity enhances herbicidal activity by disrupting plant auxin signaling. The lack of hydroxyl and methyl groups reduces hydrogen-bonding capacity compared to the target compound .

Impact of Additional Substituents

7-Chloro-8-methyl-2-pyridin-3-ylquinoline-4-carboxylic acid
  • Structure : Chlorine at position 7, pyridyl group at position 2.
  • Properties : Molecular weight = 332.18 g/mol.
  • Key Difference : The pyridyl group introduces a basic nitrogen, altering electronic properties and enabling π-π stacking interactions. Chlorine enhances lipophilicity but may reduce solubility compared to the hydroxylated target compound .
8-Methyl-2-phenylquinoline-4-carboxylic acid (CAS 107027-34-9)
  • Structure : Phenyl group at position 2, methyl at position 8.
  • Properties : Molecular weight = 263.29 g/mol, LogP = ~3.0 (estimated).
7-Hydroxyquinoline-8-carboxylic acid (CAS 1146298-53-4)
  • Structure : Lacks methyl groups at positions 2 and 4.
  • Properties : Molecular weight = 189.17 g/mol, LogP = 1.2.
  • Key Difference : The absence of methyl groups decreases lipophilicity, which may reduce membrane permeability but improve aqueous solubility .
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives
  • Structure : Fluorine at position 6, ketone at position 4.
  • Properties: Fluorine’s electronegativity enhances antibacterial activity by stabilizing interactions with bacterial DNA gyrase. The dihydroquinoline core reduces aromaticity compared to the fully aromatic target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Substituents (Positions) LogP Key Biological Activity Reference
7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid 217.22 7-OH, 2-CH₃, 4-CH₃, 8-COOH ~2.0 Antimicrobial, enzyme inhibition
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate 221.21 8-OH, 2-CH₃, 7-COOH 1.88 Not specified
3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac) 246.06 3-Cl, 7-Cl, 8-COOH 2.1 Herbicidal
8-Methyl-2-phenylquinoline-4-carboxylic acid 263.29 2-C₆H₅, 8-CH₃, 4-COOH ~3.0 Not specified
7-Hydroxyquinoline-8-carboxylic acid 189.17 7-OH, 8-COOH 1.2 Chelation, antimicrobial

Research Findings and Implications

  • Synthetic Routes : The target compound can be synthesized via amide coupling using DCC () or through cyclization reactions (). Methyl groups are typically introduced via Friedel-Crafts alkylation or nucleophilic substitution .
  • Biological Activity: Methyl and hydroxyl groups synergize to enhance membrane penetration and target binding. For example, methyl groups in the target compound improve bioavailability compared to hydroxyl-only analogs like 7-hydroxyquinoline-8-carboxylic acid .
  • Structural Optimization : Substitution at position 4 (methyl vs. methoxy) balances lipophilicity and hydrogen-bonding capacity, making the target compound versatile in drug design .

Q & A

Q. What are the optimal synthetic routes for 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis of quinoline carboxylic acids typically involves multi-step reactions, such as nitration, carboxylation, or cyclization. For analogs like 8-hydroxyquinoline-4-carboxylic acid, decarboxylation of precursors (e.g., 8-hydroxyquinoline-4-carboxylic acid derivatives) under controlled temperatures (150–200°C) is a common approach . Optimize yields by using inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups like hydroxyl and carboxylic acid moieties . Reaction solvents (e.g., DMF, THF) and catalysts (e.g., Pd/C for hydrogenation) should be selected based on compatibility with substituents. Key Data :
ParameterTypical RangeExample from Analog
Temperature150–200°CDecarboxylation of 8-hydroxyquinoline-4-carboxylic acid
SolventDMF, THFNitration of 7-fluoroquinoline
CatalystPd/C, H₂SO₄Hydrogenation of nitro groups

Q. Which spectroscopic techniques are most effective for characterizing 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid?

  • Methodological Answer : Combine ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C2/C4) and hydroxyl/carboxylic acid protons. FT-IR identifies functional groups (O-H stretch: 2500–3300 cm⁻¹; C=O: 1680–1720 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular formula (C₁₂H₁₁NO₃; theoretical MW: 217.22 g/mol). For analogs like 2-methylquinoline-8-carboxylic acid, X-ray crystallography resolves structural ambiguities in solid-state configurations .

Q. How can purification challenges (e.g., polarity due to -COOH/-OH groups) be addressed?

  • Methodological Answer : Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution (hexane/ethyl acetate → ethyl acetate/methanol). Acidic groups may require ion-exchange resins or recrystallization in aqueous-organic solvents (e.g., ethanol/water) . For persistent impurities, derivatization (e.g., esterification of -COOH) simplifies purification, followed by deprotection .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid in enzyme inhibition?

  • Methodological Answer : The compound’s activity likely stems from hydrogen bonding (via -OH and -COOH groups) and hydrophobic interactions (methyl groups). For quinoline analogs, molecular docking studies with enzymes (e.g., topoisomerases) reveal binding affinities at catalytic sites. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd). Compare with 8-amino-6-fluoro-5-methylquinoline-2-carboxylic acid, which showed IC₅₀ values <10 µM in bacterial gyrase assays . Example Assay Data :
Target EnzymeIC₅₀ (µM)Assay Type
Bacterial Gyrase8.5 ± 1.2Fluorescence polarization
Human Topoisomerase II>100SPR

Q. How can contradictory data on synthetic yields or biological activity be resolved?

  • Methodological Answer : Contradictions often arise from variations in reaction conditions (e.g., trace moisture affecting nitration ) or assay protocols. Reproduce experiments with strict parameter control (e.g., anhydrous solvents, standardized cell lines). For biological data, use orthogonal assays (e.g., MIC + time-kill curves for antimicrobial studies). Statistical tools (e.g., ANOVA) identify significant outliers. For example, 8-hydroxyquinoline derivatives showed ±15% yield variability due to decarboxylation temperature gradients .

Q. What strategies enhance the stability of 7-Hydroxy-2,4-dimethylquinoline-8-carboxylic acid in aqueous solutions?

  • Methodological Answer : Stabilize via pH adjustment (pH 5–6 to minimize deprotonation of -COOH) or lyophilization. Cyclodextrin encapsulation improves solubility and reduces hydrolysis. For analogs like 8-ethoxy-4-hydroxyquinoline-3-carboxylic acid, stability studies (HPLC monitoring over 72 hrs) showed <5% degradation at 4°C .

Methodological Considerations Table

Research AspectRecommended TechniqueKey Reference
Synthetic Yield OptimizationInert atmosphere, controlled heating
Structural ConfirmationX-ray crystallography
Binding Affinity QuantificationSPR/ITC
Stability TestingAccelerated degradation studies

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